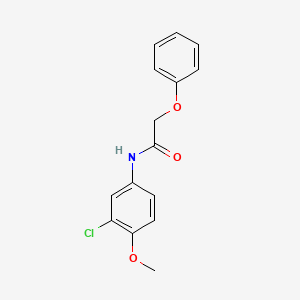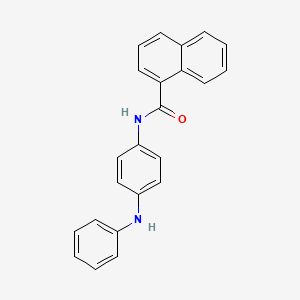![molecular formula C16H15ClN4S B5886296 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)
5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole, also known as CBT, is a tetrazole derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. It has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole exerts its effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. It has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, it has been found to activate the JNK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. It has also been found to have hypoglycemic effects and to improve insulin sensitivity in diabetic rats. Additionally, 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, its synthesis method is relatively simple and can be easily scaled up. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other potential future directions include exploring its effects on other signaling pathways and investigating its potential as a drug delivery system.
Méthodes De Synthèse
5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole can be synthesized through a multistep process involving the reaction of 4-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 3,4-dimethylphenylhydrazine. The final step involves the reaction of the resulting intermediate with sulfur to yield 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole.
Applications De Recherche Scientifique
Research on 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole has shown its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole has also been found to have hypoglycemic effects by increasing insulin sensitivity in diabetic rats.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-11-3-8-15(9-12(11)2)21-16(18-19-20-21)22-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUQMBMIBFSFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)



![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)
